![molecular formula C20H21N B2495458 8-Butyl-5H,6H,11H-benzo[a]carbazole CAS No. 117766-85-5](/img/structure/B2495458.png)
8-Butyl-5H,6H,11H-benzo[a]carbazole
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Overview
Description
8-Butyl-5H,6H,11H-benzo[a]carbazole is a complex organic compound with the molecular formula C20H21N. It features a unique structure consisting of multiple aromatic rings and a butyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-5H,6H,11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Butyl-5H,6H,11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Scientific Research Applications
8-Butyl-5H,6H,11H-benzo[a]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 8-Butyl-5H,6H,11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
8-Butyl-5H,6H,11H-benzo[a]carbazole can be compared with other similar compounds, such as:
Carbazole: A simpler structure with similar aromatic properties but lacking the butyl side chain.
Benzo[a]carbazole: Similar structure but without the butyl substitution.
8-Methyl-5H,6H,11H-benzo[a]carbazole: Similar structure with a methyl group instead of a butyl group.
Biological Activity
8-Butyl-5H,6H,11H-benzo[a]carbazole is a complex organic compound belonging to the carbazole family, characterized by its molecular formula C20H21N. This compound features a unique structure with multiple aromatic rings and a butyl side chain, which significantly influences its biological interactions and potential therapeutic applications. Its structural properties allow it to engage with specific molecular targets, leading to various biological effects that are currently being explored for their medicinal benefits.
Antitumor Activity
Research has demonstrated that compounds derived from the carbazole structure exhibit potent antitumor properties. A study focusing on 11H-benzo[a]carbazole derivatives indicated that certain compounds showed remarkable in vitro and in vivo anticancer activity against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . Specifically, this compound is hypothesized to have similar potential due to its structural characteristics.
The mechanism of action for this compound involves its interaction with various biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, which are crucial for its therapeutic effects. The compound's ability to bind to specific targets may lead to apoptosis in cancer cells or inhibition of tumor growth .
Other Biological Properties
In addition to antitumor activity, carbazole derivatives have been reported to possess a range of biological activities including:
- Antibacterial : Compounds have shown effectiveness against various bacterial strains by disrupting cellular processes or enhancing membrane permeability .
- Antifungal : Certain derivatives have demonstrated antifungal properties, suggesting their potential use in treating fungal infections .
- Neuroprotective : Some studies indicate that these compounds may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Comparative Analysis
A comparative analysis of this compound with other related compounds reveals its unique structural and functional characteristics:
Compound | Structure Characteristics | Uniqueness |
---|---|---|
Carbazole | Simpler structure lacking the butyl side chain | Basic structure without additional substituents |
Benzo[a]carbazole | Similar structure but without the butyl substitution | Parent compound; serves as a reference |
8-Methyl-5H,6H,11H-benzo[a]carbazole | Contains a methyl group instead of a butyl group | Variation in substituent affects chemical properties |
8-Bromo-5H,6H,11H-benzo[a]carbazole | Bromine atom at the 8th position | Enhanced reactivity due to bromine substitution |
8-Chloro-5H,6H,11H-benzo[a]carbazole | Chlorine atom at the 8th position | Different halogen substitution influences reactivity |
The presence of the butyl side chain in this compound enhances its solubility and interaction profile within biological systems compared to its analogs.
Study on Antitumor Activity
A notable study evaluated the antitumor efficacy of various carbazole derivatives. Among them, compounds resembling this compound exhibited significant cytotoxicity against cancer cell lines. The findings indicated that modifications in substituents could lead to enhanced biological activity .
Antimicrobial Activity Assessment
Another research effort involved synthesizing various carbazole derivatives and assessing their antimicrobial properties. The results showed that specific modifications improved activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also possess similar antimicrobial potential .
Properties
IUPAC Name |
8-butyl-6,11-dihydro-5H-benzo[a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-2-3-6-14-9-12-19-18(13-14)17-11-10-15-7-4-5-8-16(15)20(17)21-19/h4-5,7-9,12-13,21H,2-3,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKVFWWJWBRZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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